

Early Studies on 2,4-Dimethyl-1,4-pentadiene: A Technical Overview

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Compound of Interest

Compound Name: 2,4-Dimethyl-1,4-pentadiene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early scientific investigations into **2,4-Dimethyl-1,4-pentadiene**, a non-conjugated diene of interest in organic synthesis. The document focuses on foundational studies, detailing experimental protocols, quantitative data, and reaction pathways.

Core Physical and Spectroscopic Data

Initial characterization of **2,4-Dimethyl-1,4-pentadiene** has established its fundamental physical and spectroscopic properties. These data are crucial for its identification and for understanding its chemical behavior.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂	[1]
Molecular Weight	96.17 g/mol	[1]
CAS Number	4161-65-3	[1]
Boiling Point	89.6 °C at 760 mmHg	
Density	0.718 g/cm ³	
Refractive Index (n ²⁰ /D)	1.418	

Spectroscopic data provide the structural fingerprint of the molecule.

Spectrum Type	Key Features
^1H NMR	Provides information on the proton environments.
Mass Spectrometry	Shows the molecular ion peak and fragmentation patterns.
Infrared (IR) Spectroscopy	Displays characteristic vibrational frequencies for the C=C and C-H bonds.

Synthesis of 2,4-Dimethyl-1,4-pentadiene: Early Methodologies

While a definitive singular "first synthesis" publication is not readily apparent in early literature, the preparation of **2,4-Dimethyl-1,4-pentadiene** can be accomplished through established classical organic reactions. Two plausible and historically significant methods are detailed below.

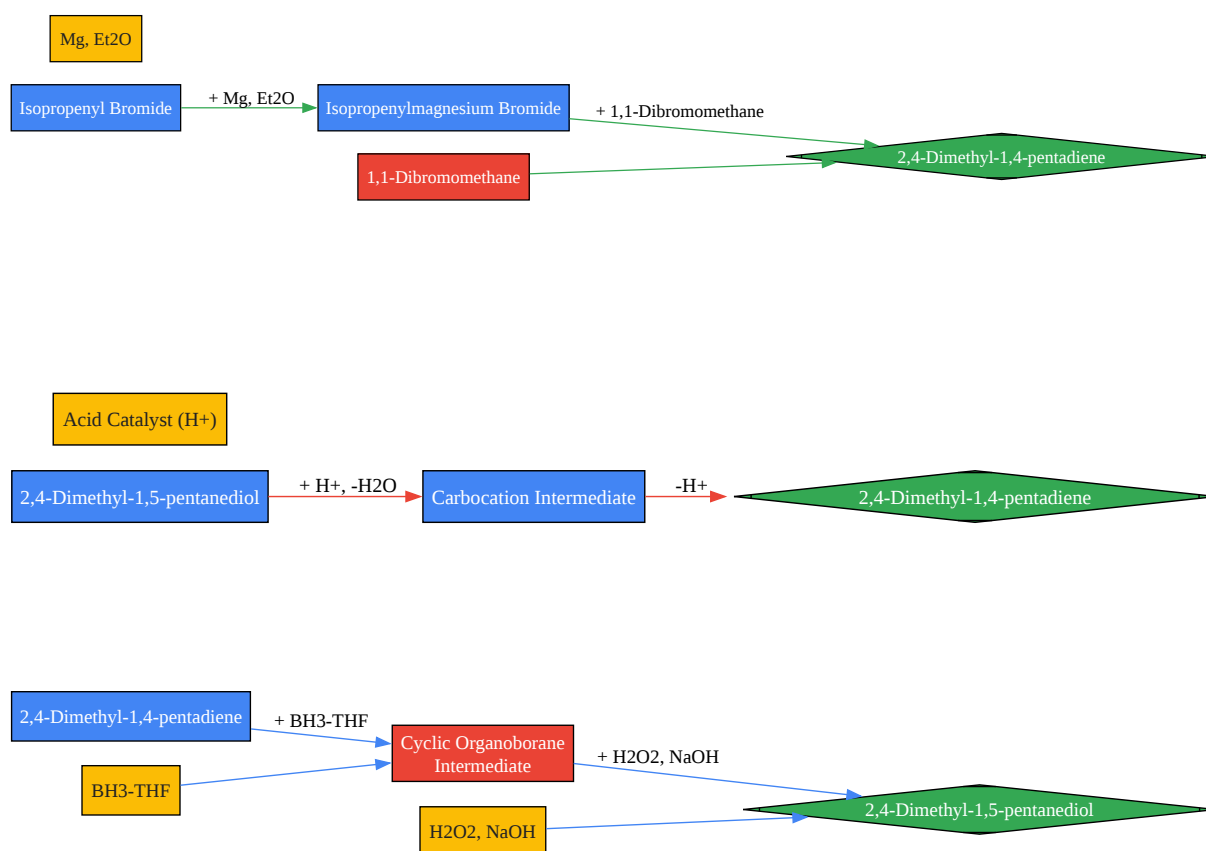
Grignard Reaction with a Dihaloalkane

A common approach for the formation of carbon-carbon bonds in early organic synthesis was the Grignard reaction. The synthesis of **2,4-Dimethyl-1,4-pentadiene** can be envisioned through the reaction of a suitable Grignard reagent with a dihaloalkane.

Experimental Protocol:

- **Preparation of Isopropenylmagnesium Bromide:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of isopropenyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically refluxed to ensure complete formation.

- **Coupling Reaction:** The freshly prepared isopropenylmagnesium bromide solution is then cooled in an ice bath. A solution of 1,1-dibromomethane in anhydrous diethyl ether is added dropwise with vigorous stirring.
- **Work-up:** The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
- **Purification:** The crude product is purified by fractional distillation to yield **2,4-Dimethyl-1,4-pentadiene**.



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References

- 1. pubs.acs.org [pubs.acs.org]
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